molecular formula C6H8N2O B102141 2-Methoxy-5-methylpyrimidine CAS No. 17758-07-5

2-Methoxy-5-methylpyrimidine

Cat. No.: B102141
CAS No.: 17758-07-5
M. Wt: 124.14 g/mol
InChI Key: BCJLWYKGUBGKFP-UHFFFAOYSA-N
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Description

2-Methoxy-5-methylpyrimidine (CAS 17758-07-5) is a high-purity chemical compound supplied for laboratory research purposes. This organic building block features a pyrimidine ring system, a core structure prevalent in pharmaceuticals and agrochemicals, substituted with methoxy and methyl functional groups. These substitutions make it a valuable scaffold for chemical synthesis and the development of novel compounds, particularly in medicinal chemistry and materials science . The molecular formula of this compound is C 6 H 8 N 2 O, and it has a molecular weight of 124.14 g/mol . Pyrimidine derivatives are of significant scientific interest due to their diverse properties; related materials have been extensively investigated for advanced applications, including in the field of nonlinear optics (NLO) for optoelectronic devices . As a substituted pyrimidine, this compound serves as a key starting material for researchers exploring structure-activity relationships and synthesizing new molecular entities. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions. Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-7-6(9-2)8-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJLWYKGUBGKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20342237
Record name 2-Methoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17758-07-5
Record name 2-Methoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20342237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 Methoxy 5 Methylpyrimidine and Its Derivatives

De Novo Synthesis Pathways

De novo synthesis provides a versatile approach to constructing the pyrimidine (B1678525) skeleton, allowing for the incorporation of desired functional groups from basic building blocks. Key strategies include cyclization and condensation reactions.

Cyclization Reactions

Cyclization reactions are fundamental to the formation of the pyrimidine ring. These reactions typically involve the formation of two new carbon-nitrogen bonds to close a ring system. A common and widely utilized method for constructing the pyrimidine ring involves the condensation of a compound containing an N-C-N fragment (such as amidines, ureas, or guanidines) with a three-carbon fragment possessing two electrophilic centers. bu.edu.eg

While specific examples detailing the de novo synthesis of 2-methoxy-5-methylpyrimidine via cyclization are not extensively documented in readily available literature, the general principles of pyrimidine synthesis can be applied. For instance, a plausible route could involve the reaction of a substituted three-carbon synthon with O-methylisourea. The appropriate choice of the three-carbon component is crucial for introducing the 5-methyl group.

Catalysis often plays a key role in these cyclization reactions, with both acid and base catalysis being employed to facilitate the reaction. For example, the synthesis of certain pyrimidine synthons has been shown to be enhanced by the use of nanomaterial catalysts which can stabilize heteroatoms on an acidic silica (B1680970) surface, thereby promoting the cyclization step. researchgate.net

Condensation Reactions

Condensation reactions are a cornerstone of pyrimidine synthesis, often involving the reaction of a β-dicarbonyl compound or its equivalent with an amidine. This approach allows for the direct formation of the pyrimidine ring with substituents determined by the choice of starting materials.

A general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This method provides a high-yielding and direct route to pyrimidines that are unsubstituted at the 4-position. organic-chemistry.org Although this specific example leads to a carboxylic ester at the 5-position, it illustrates the principle of using a substituted three-carbon component and an amidine to construct the pyrimidine ring. To synthesize this compound, one would theoretically start with a three-carbon component that would introduce the methyl group at the 5-position and O-methylisourea as the N-C-N fragment.

Another example of a condensation reaction is the preparation of 2,4-dihydroxy-5-methoxypyrimidine, which involves the condensation of methyl methoxyacetate (B1198184) with ethyl formate (B1220265) in the presence of solid sodium methoxide (B1231860), followed by reaction with urea. google.com This resulting pyrimidine can then be further modified to introduce the desired substituents.

Reactant 1Reactant 2ProductReaction Type
Substituted three-carbon synthonO-methylisoureaThis compound derivativeCyclization
3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium saltAmidinium salt2-Substituted pyrimidine-5-carboxylic esterCondensation organic-chemistry.org
Methyl methoxyacetate and Ethyl formateUrea2,4-dihydroxy-5-methoxypyrimidineCondensation google.com

Synthesis via Precursor Modification

An alternative and often more direct approach to obtaining this compound involves the modification of a pre-existing pyrimidine ring. This strategy is particularly useful when the corresponding halogenated pyrimidine is readily available.

From 2-Halogenated Pyrimidines

The carbon atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic attack, especially when a good leaving group such as a halogen is present. This reactivity allows for the introduction of a methoxy (B1213986) group through nucleophilic substitution reactions.

Halogenated pyrimidines, such as 2-iodo-5-methylpyrimidine (B595729), are valuable precursors for the synthesis of 2-alkoxypyrimidines. The carbon-halogen bond can be readily cleaved by a nucleophile, leading to the substitution of the halogen atom. The reaction of a 2-halogenated pyrimidine with a methoxide source, such as sodium methoxide, is a common method for introducing a methoxy group at the 2-position. The reactivity of the halogen leaving group generally follows the order I > Br > Cl > F.

While a specific protocol for the reaction of 2-iodo-5-methylpyrimidine with a methoxide source to yield this compound is not explicitly detailed in the provided search results, the principles of nucleophilic aromatic substitution on the pyrimidine ring are well-established.

Metal alkoxides, particularly sodium methoxide (NaOMe), are widely used reagents for the introduction of methoxy groups onto heterocyclic rings via nucleophilic substitution. The reaction of a 2-halogenated pyrimidine with a metal alkoxide is a standard and efficient method for the synthesis of 2-alkoxypyrimidines.

For instance, the reaction of 2-chloro-5-methylpyrimidine (B1361109) with sodium methoxide in a suitable solvent like methanol (B129727) would be expected to yield this compound. This type of reaction is a common industrial practice for the synthesis of alkoxy-substituted heterocycles. A related example is the reaction of 2-chloro-5-chloromethyl-pyridine with sodium methoxide in methanol, which proceeds via nucleophilic substitution. google.com

Furthermore, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with an excess of sodium methoxide has been shown to result in the formation of methyl 2,4-dimethoxypyrimidine-5-carboxylate, demonstrating the efficacy of sodium methoxide in displacing leaving groups on the pyrimidine ring. rsc.org

Starting MaterialReagentProductReaction Type
2-Chloro-5-methylpyrimidineSodium MethoxideThis compoundNucleophilic Substitution
2-Iodo-5-methylpyrimidineSodium MethoxideThis compoundNucleophilic Substitution
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium Methoxide (excess)Methyl 2,4-dimethoxypyrimidine-5-carboxylateNucleophilic Substitution rsc.org
2-Chloro-5-chloromethyl-pyridineSodium Methoxide2-Methoxy-5-methoxymethyl-pyridineNucleophilic Substitution google.com

Stereoselective and Regioselective Synthesis Approaches

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the regioselective functionalization of pyrimidine rings, allowing for the precise introduction of aryl and heteroaryl substituents. nih.gov This method is particularly valuable when starting with poly-halogenated pyrimidines, as the different halogen atoms can exhibit distinct reactivities, enabling selective substitution.

For instance, in 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive towards palladium-catalyzed cross-coupling than the chlorine at the C2 position. This difference in reactivity allows for the regioselective synthesis of C4-substituted pyrimidines. mdpi.com By carefully controlling the reaction conditions—such as the palladium catalyst, ligand, base, and solvent—a high degree of selectivity can be achieved. A microwave-assisted protocol has been developed that offers a rapid and efficient method for this regioselective C4-arylation, often using a low catalyst loading of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.com

This methodology can be applied to a 2-methoxy-4-chloro-5-methylpyrimidine intermediate. The Suzuki-Miyaura coupling would proceed at the C4 position, allowing for the introduction of a wide variety of substituents derived from boronic acids. This approach provides a versatile route to a library of this compound derivatives functionalized at the 4-position.

Table 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid This table illustrates the effect of different solvents on the yield of the C4-coupled product, highlighting the optimization process for achieving regioselectivity.

Entry Solvent Catalyst Base Yield (%)
1 THF Pd(PPh₃)₄ K₂CO₃ 55
2 DMF Pd(PPh₃)₄ K₂CO₃ 62
3 1,4-Dioxane Pd(PPh₃)₄ K₂CO₃ 71

Data sourced from a study on microwave-assisted regioselective Suzuki coupling. mdpi.com

Novel Synthetic Routes to Analogues and Derivatives

The development of novel synthetic routes is crucial for accessing diverse analogues of this compound with unique substitution patterns and properties.

One powerful modern approach is the use of multi-component reactions. For example, a Biginelli-inspired three-component transformation allows for the efficient and convergent assembly of 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles. This one-pot reaction involves the condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine, proceeding through a sequence of condensation, nucleophilic addition, cyclization, and aromatization. nih.gov While this specific example leads to an amino group at the 2-position, the underlying principle of using multi-component reactions provides a template for developing novel syntheses of other pyrimidine scaffolds by varying the starting materials.

Another innovative strategy involves the application of aryne chemistry. This method can be used for the efficient synthesis of phenoxy-derivatives of various nitrogen-containing heterocycles. nih.gov The in-situ generation of arynes from precursors like trimethylsilyl (B98337) phenyl triflate allows for reactions with nucleophilic sites on a pyrimidine ring, potentially offering a new route to C-O bond formation.

Furthermore, functionalization of pre-existing pyrimidine rings remains a key strategy. The synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, from appropriately substituted pyrimidine precursors demonstrates how the core ring can be elaborated to create more complex, novel structures. researchgate.net These advanced methods expand the chemical space accessible for pyrimidine derivatives, enabling the synthesis of analogues with tailored electronic and steric properties.

Scalable Synthesis and Industrial Relevance of Intermediates

The manufacturing routes for this compound and its derivatives often converge from several key intermediates. The choice of a particular synthetic pathway on an industrial scale is dictated by factors such as cost of raw materials, reaction efficiency, safety, and environmental impact.

A crucial intermediate in the synthesis of many substituted pyrimidines is 2-amino-5-methylpyridine (B29535) . Industrial-scale production of this compound has been well-established. One common method involves the reaction of 3-methylpyridine (B133936) with sodamide in an inert solvent at elevated temperatures and pressures. This process is suitable for large-scale production, with capacities reaching ton lots per month to meet commercial demands.

Another vital precursor is 2-chloro-5-methylpyridine (B98176) . Its synthesis can be achieved through the chlorination of 2-hydroxy-5-methylpyridine. A patented method describes the preparation of 2-chloro-5-methylpyridine from a 2-oxo-5-methyl-5,6-dihalopiperidine in a high-boiling solvent with a chlorinating agent like phosphorus oxychloride at temperatures between 80 and 130°C. This intermediate is particularly useful in the synthesis of certain herbicides.

For derivatives requiring further substitution, 2,4-dichloro-5-methylpyrimidine is a key building block. This compound can be synthesized from 2,4-dihydroxy-5-methoxypyrimidine by reaction with phosphorus oxychloride in the presence of an alkaline substance such as triethylamine (B128534) or pyridine (B92270). This process is designed for industrial production, yielding a high-purity product.

The synthesis of sulfadoxine, a derivative of the pyrimidine family, provides a relevant example of scalable intermediate synthesis. One of its key intermediates, 4,6-dichloro-5-methoxypyrimidine , is prepared through a multi-step process that includes the reaction of a cyclocompound with phosphorus oxychloride. The subsequent condensation and methoxylation reactions are carried out on an industrial scale.

The following tables summarize the scalable synthesis of key intermediates, providing an overview of the reaction conditions and the relevance of these compounds.

Chemical Transformations and Reaction Mechanisms

Substitution Reactions

Substitution reactions on the 2-Methoxy-5-methylpyrimidine scaffold are complex, influenced by the electron-deficient nature of the pyrimidine (B1678525) ring and the properties of the substituents.

Nucleophilic Substitution

The pyrimidine ring is inherently electron-poor, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present. masterorganicchemistry.compressbooks.pub In many synthetic routes, a halogen, such as chlorine, at the 2- or 4-position is displaced by a nucleophile like sodium methoxide (B1231860) to install the methoxy (B1213986) group. researchgate.net

However, the methoxy group itself is generally a poor leaving group compared to halides due to the strength of the C-O bond and the basicity of the resulting methoxide ion. rsc.org While nucleophilic substitution can occur where a methoxy group is replaced by other nucleophiles like amines or thiols, these reactions are less common and typically require harsh conditions. psu.edu For the SNAr mechanism to proceed, a nucleophile attacks the electron-deficient carbon, forming a negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub This intermediate is stabilized by electron-withdrawing groups. masterorganicchemistry.com The subsequent departure of the leaving group restores the aromaticity of the ring.

Halogen Exchange Reactions

Halogen exchange reactions on the pyrimidine core are crucial for preparing versatile intermediates for further functionalization, such as in cross-coupling reactions. A key transformation in this category is not a direct halogen-for-halogen swap, but a lithium-halogen exchange.

This reaction is typically performed on a halogenated precursor, such as 2-methoxy-5-bromopyrimidine. Treatment with a strong organolithium base, like n-butyllithium (n-BuLi), at very low temperatures (e.g., -70 to -100 °C) results in the exchange of the bromine atom for a lithium atom. rsc.orgnih.gov This creates a highly reactive organolithium intermediate which can then be quenched with an electrophile. This method is instrumental in the synthesis of boronic acids used in Suzuki couplings. rsc.orgnih.gov The precise reaction conditions, including temperature and the order of reagent addition, are critical for the successful preparation of these intermediates. nih.gov

Table 1: Lithium-Halogen Exchange of a 2-Methoxy-5-bromopyrimidine Precursor
PrecursorReagentsConditionsIntermediate ProductReference(s)
2-Methoxy-5-bromopyrimidine1. n-BuLi 2. B(Oi-Pr)₃THF, -70 °C2-Methoxy-5-pyrimidylboronic acid nih.gov
2-Methoxy-5-bromopyrimidine1. n-BuLi 2. TriisopropylborateTHF, -78 °C2-Methoxy-5-pyrimidylboronic acid rsc.orgquimicaorganica.org

Electrophilic Aromatic Substitution Reactions

Due to the presence of two electronegative nitrogen atoms, the pyrimidine ring is highly electron-deficient and thus strongly deactivated towards electrophilic aromatic substitution (EAS). libretexts.org Reactions like Friedel-Crafts alkylations and acylations are generally not feasible. libretexts.org While the 2-methoxy group is an activating group, its effect is often insufficient to overcome the inherent lack of reactivity of the ring.

Therefore, direct functionalization of this compound via classical EAS reactions like nitration or halogenation is challenging. mychemblog.com A more viable strategy for introducing electrophiles onto the ring system involves directed ortho-metalation (DoM). This process utilizes a directing group (like the methoxy group) to guide the deprotonation of a nearby carbon atom by a strong base, creating a stabilized organolithium species. clockss.org For instance, lithiation of 2-methoxypyridine (B126380) with lithium dialkylamides has been shown to occur at the C-3 position. clockss.org This lithiated intermediate can then react with a variety of electrophiles, allowing for regioselective functionalization that is not possible via traditional EAS pathways.

Oxidation Reactions

The nitrogen atoms of the pyrimidine ring can be oxidized to form the corresponding N-oxides. This transformation is typically achieved using organic peroxyacids, such as peracetic acid or m-chloroperbenzoic acid (m-CPBA). nih.govresearchgate.net The reaction involves the transfer of an oxygen atom from the peracid to one of the ring nitrogens. clockss.org

For asymmetrically substituted pyrimidines like this compound, the site of N-oxidation is influenced by the electronic properties of the substituents. Electron-donating groups direct oxidation to the para-position nitrogen. researchgate.net In the case of 2-methoxypyrimidine (B189612), oxidation with peracetic acid yields 2-methoxypyrimidine 1-oxide. researchgate.net However, studies have shown that 2-methoxypyrimidines can be resistant to N-oxidation under certain conditions, with the starting material being recovered. nih.gov The reaction can also be accompanied by side reactions, including oxidative degradation of the pyrimidine ring. nih.gov

Table 2: Oxidation of Related 2-Methoxypyrimidines
SubstrateOxidizing AgentConditionsProductYieldReference(s)
2-MethoxypyrimidinePeracetic AcidAcetic Acid2-Methoxypyrimidine 1-oxide18% researchgate.net
2,4-Dimethoxypyrimidinem-CPBAChloroformNo reaction (starting material recovered)- nih.gov

Reduction Reactions

The reduction of substituted pyrimidines often proceeds via the reduction of the heterocyclic ring rather than the substituents. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) typically leads to the formation of dihydropyrimidine (B8664642) derivatives. psu.eduillinois.edu

For example, the reduction of ethyl 2-alkoxypyrimidine-5-carboxylates and 2-methoxy-pyrimidine-5-carboxamides with LiAlH₄ has been shown to yield the corresponding 1,6-dihydropyrimidine derivatives as the main products. illinois.edu This indicates that the hydride attacks the electron-deficient pyrimidine ring. The presence of electron-withdrawing groups, such as a carboxylate at the 5-position, facilitates this ring reduction. illinois.edu In some cases, depending on the reaction conditions and other substituents, reduction of a functional group (like an ester to an alcohol) can occur preferentially, especially at lower temperatures. psu.edu

Table 3: Reduction of Related Pyrimidine Derivatives with LiAlH₄
SubstrateReducing AgentProductReference(s)
Ethyl 2-ethoxypyrimidine-5-carboxylateLiAlH₄Ethyl 2-ethoxy-1,6-dihydropyrimidine-5-carboxylate illinois.edu
2-Methoxy-pyrimidine-5-carboxamideLiAlH₄2-Methoxy-1,6-dihydropyrimidine-5-carbonitrile illinois.edu
4,6-Dichloro-5-nitropyrimidine (on solid support)LiAlH₄ / AlCl₃Diamine derivative (nitro group reduction) quimicaorganica.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds and are highly applicable to pyrimidine systems. rsc.org These reactions typically involve the coupling of a halogenated pyrimidine with an organoboron compound, such as a boronic acid or its ester. researchgate.net

To utilize this compound in a Suzuki coupling, it must first be halogenated, typically at the 5-position (e.g., 2-methoxy-5-bromopyrimidine). This bromo-derivative is then converted into its corresponding boronic acid, 2-methoxy-5-pyrimidylboronic acid, via the lithium-halogen exchange and subsequent reaction with a borate (B1201080) ester as described in section 3.1.2. rsc.orgnih.gov

This newly formed boronic acid can then be coupled with various aryl or heteroaryl halides in the presence of a palladium catalyst [e.g., Pd(PPh₃)₂Cl₂] and a base (e.g., Na₂CO₃). rsc.orgnih.gov This methodology allows for the synthesis of a wide array of complex bi-heteroaryl structures. rsc.org

Table 4: Suzuki Cross-Coupling Reactions Involving 2-Methoxy-5-pyrimidylboronic acid
Coupling PartnersCatalystBaseConditionsProductYieldReference(s)
2-Methoxy-5-pyrimidylboronic acid + 2-ChloropyrimidinePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane, 95 °C2-Methoxy-5-(2-pyrimidyl)pyrimidine50% rsc.orgnih.gov
2-Methoxy-5-pyrimidylboronic acid + 3-BromoquinolinePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane, 95 °C2-Methoxy-5-(3-quinolyl)pyrimidine83% rsc.orgnih.gov
2-Methoxy-5-pyrimidylboronic acid + 2-Bromo-5-nitrothiophenePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane, 95 °C2-Methoxy-5-(5-nitro-2-thienyl)pyrimidine73% rsc.orgnih.gov

Functional Group Interconversions at Methoxy and Methyl Positions

The methoxy and methyl groups of this compound are not merely passive substituents; they can undergo a variety of chemical transformations, allowing for further diversification of the pyrimidine core.

The methoxy group at the C2 position is susceptible to cleavage under certain conditions. O-Demethylation can be achieved by treating related 2-methoxypyrimidine derivatives with strong acid. For example, heating ethyl 2-methoxy-6-methyl-1,4-dihydropyrimidine-5-carboxylates with 3N hydrochloric acid results in the corresponding pyrimidone. clockss.org For other heterocyclic systems, boron tribromide (BBr₃) is a standard reagent used for demethylating methoxy groups. sci-hub.se The methoxy group is generally stable to nucleophilic substitution reactions occurring at other positions on the ring, such as the displacement of a chloro group at C4 by hydrazine (B178648). google.com

The methyl group at the C5 position can undergo oxidation. Studies on related 5-methylpyrimidine (B16526) nucleosides, such as thymine (B56734) and 5-methylcytosine (B146107), have shown that the methyl group can be oxidized by hydroxyl radicals to afford 5-hydroxymethyl and 5-formyl derivatives. nih.govoup.com This reactivity suggests that the methyl group on this compound could be similarly functionalized through oxidative pathways, providing a handle for further synthetic modifications. aip.org

Ring Transformations and Rearrangement Mechanisms

The pyrimidine ring, while aromatic, can participate in ring transformation reactions, particularly when activated by certain substituents or when subjected to potent nucleophiles. These reactions can lead to the formation of different heterocyclic systems.

One notable transformation is the ring contraction of pyrimidines into pyrazoles. This reaction can be induced by treating the pyrimidine with hydrazine at high temperatures. scite.ai The proposed mechanism involves nucleophilic attack of hydrazine on the pyrimidine ring, leading to ring opening to form an open-chain intermediate. This intermediate then undergoes cyclization and elimination to yield the pyrazole (B372694) product. scite.ai While this reaction has been demonstrated for pyrimidine itself and its simple methyl derivatives, the presence of the methoxy group in this compound would influence the initial site of nucleophilic attack.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Methoxy-5-methylpyrimidine, ¹H, ¹³C, and two-dimensional correlation experiments work in concert to provide an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of protons in the molecule. The two protons on the pyrimidine (B1678525) ring are chemically equivalent due to the molecule's symmetry, leading to a single signal. The methyl and methoxy (B1213986) groups each produce a singlet.

The chemical shifts (δ) are influenced by the electronic environment. The pyrimidine ring protons are deshielded by the electronegative nitrogen atoms and appear at the lowest field. The methoxy protons are deshielded by the adjacent oxygen atom, while the methyl protons, attached directly to the aromatic ring, appear at the highest field.

Table 1: Expected ¹H NMR Spectroscopic Data for this compound Data are predicted based on typical values for substituted pyrimidines and related heterocyclic systems.

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityIntegration
H-4, H-6~8.3Singlet2H
OCH₃~4.0Singlet3H
CH₃~2.2Singlet3H

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display four signals, corresponding to the four unique carbon environments in the molecule. The C4 and C6 carbons are equivalent by symmetry.

The chemical shifts are highly dependent on the local electronic structure. The C2 carbon, bonded to a nitrogen and the methoxy group's oxygen, is the most deshielded and appears furthest downfield. The C4 and C6 carbons of the pyrimidine ring also appear at a low field due to the influence of the ring nitrogens. The carbon of the methoxy group appears in the mid-field region, while the methyl carbon is the most shielded and appears at the highest field.

Table 2: Expected ¹³C NMR Spectroscopic Data for this compound Data are predicted based on typical values for substituted pyrimidines and related heterocyclic systems.

Carbon AssignmentPredicted Chemical Shift (δ) ppm
C-2~165
C-4, C-6~157
C-5~120
OCH₃~54
CH₃~17

Correlation Spectroscopy (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity of the molecular fragments. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). For this compound, no cross-peaks would be expected in the COSY spectrum, as all proton groups are isolated singlets with no vicinal or geminal coupling partners.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. massbank.eu This is essential for definitively linking the proton signals to their corresponding carbon signals. The expected correlations are:

The proton signal at ~8.3 ppm would correlate with the carbon signal at ~157 ppm (C4/C6-H).

The methoxy proton signal at ~4.0 ppm would correlate with the methoxy carbon signal at ~54 ppm (OCH₃).

The methyl proton signal at ~2.2 ppm would correlate with the methyl carbon signal at ~17 ppm (CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to assembling the complete molecular structure by showing correlations between protons and carbons over two or three bonds. massbank.jp This technique connects the substituent groups to the pyrimidine ring. Key expected correlations include:

A correlation between the methoxy protons (~4.0 ppm) and the C2 carbon (~165 ppm), confirming the position of the methoxy group.

Correlations between the methyl protons (~2.2 ppm) and the C4/C6 carbons (~157 ppm) as well as the C5 carbon (~120 ppm), confirming the attachment of the methyl group at the C5 position.

Correlations from the pyrimidine protons (H4/H6 at ~8.3 ppm) to the neighboring ring carbons (C2, C5), further solidifying the ring structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular weight and elemental formula, of a compound.

High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, which allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₆H₈N₂O, the exact mass of the molecular ion [M]⁺ can be calculated and compared to the experimentally measured value for confirmation.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion FormulaCalculated Exact Mass (m/z)Observed Mass (m/z)
[C₆H₈N₂O]⁺124.0637Typically within 5 ppm of calculated value

The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺) at m/z = 124. researchgate.netrsc.org Common fragmentation pathways for related methoxypyrimidines involve the loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ ion, or the loss of formaldehyde (B43269) (CH₂O) to yield an [M-30]⁺ ion.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule. IR and Raman spectra provide complementary information based on the molecule's vibrational modes. The expected frequencies for this compound can be inferred from detailed studies on structurally similar molecules, such as 2-methoxy-6-methylpyridine. massbank.eu

Key expected vibrational bands include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl and methoxy groups, appearing just below 3000 cm⁻¹.

Ring Stretching (C=C, C=N): A series of characteristic bands in the 1600-1400 cm⁻¹ region, which are fundamental for identifying the pyrimidine ring. Substituted 2-methoxypyridines, for comparison, show prominent bands in the 1600-1560 cm⁻¹ range.

C-O Stretching: Associated with the methoxy group, expected to produce strong bands in the 1250-1000 cm⁻¹ region.

Ring Bending Modes: Various in-plane and out-of-plane bending vibrations of the ring appear at lower frequencies.

Table 4: Selected Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound Assignments are based on data from the structurally analogous compound 2-methoxy-6-methylpyridine. massbank.eu

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100 - 3000MediumStrong
Aliphatic C-H Stretch3000 - 2850MediumStrong
Pyrimidine Ring Stretch (C=N, C=C)1610 - 1570StrongStrong
Pyrimidine Ring Stretch (C=C, C=N)1500 - 1400StrongMedium
CH₃ Bending1465 - 1440MediumMedium
C-O-C Asymmetric Stretch~1250StrongMedium
C-O-C Symmetric Stretch~1030StrongWeak
Ring Breathing Mode~990MediumStrong
Ring In-Plane Bending~890MediumWeak

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic properties of molecules containing chromophores. Chromophores are parts of a molecule that absorb light in the UV-Vis region, typically involving π-electrons in double bonds or non-bonding electrons. ethernet.edu.etijprajournal.com In pyrimidine derivatives, the aromatic ring system constitutes a significant chromophore. The absorption of UV radiation promotes electrons from a lower energy ground state to a higher energy excited state, with the specific wavelength of maximum absorbance (λmax) being characteristic of the molecule's electronic structure. ethernet.edu.et

The UV-Vis spectrum of pyrimidine and its derivatives is influenced by the nature and position of substituents on the ring. For instance, the electronic spectra of certain copper (II) complexes containing pyrimidine derivatives show absorption bands in the range of 269–426 nm. researchgate.net These absorptions are typically attributed to π → π* and n → π* electronic transitions within the pyrimidine ring. A hypsochromic shift (blue shift, to a shorter wavelength) or a bathochromic shift (red shift, to a longer wavelength) can occur depending on the solvent polarity and the electronic effects of the substituents. ijprajournal.com

While specific λmax values for this compound are not extensively documented in publicly available literature, related structures provide insight. For example, pyridine (B92270) exhibits a λmax at 257 nm, which shifts to 262 nm in 2-methylpyridine, an effect known as a hyperchromic shift where the intensity of absorption increases. ijprajournal.com The presence of the methoxy and methyl groups on the pyrimidine ring in this compound would be expected to influence its UV-Vis absorption profile in a characteristic manner.

Table 1: Representative UV-Vis Absorption Data for Related Heterocyclic Compounds

Compoundλmax (nm)Molar Absorptivity (ε)Solvent
Pyridine2572750Ethanol (B145695)
2-Methylpyridine2623560Ethanol
Ethanal29312Ethanol

This table provides examples of UV-Vis absorption data for related compounds to illustrate typical spectral values. ethernet.edu.etijprajournal.com

Chromatographic Techniques for Purity Assessment (e.g., HPLC-PDA)

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a powerful and widely used method for determining the purity of chemical compounds. researchgate.net This technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). researchgate.netsielc.com The PDA detector then acquires UV-Vis spectra for the eluting components, allowing for both quantification and peak purity analysis. lcms.cz

For the analysis of pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed. sielc.comchemrxiv.org In a typical setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and/or methanol (B129727) with water, sometimes containing an acid like formic acid or phosphoric acid to improve peak shape. sielc.comlcms.cz As the mobile phase composition is varied (in what is known as a gradient elution), compounds elute from the column at different retention times based on their hydrophobicity.

The purity of this compound can be assessed by injecting a solution of the compound into the HPLC system. A pure compound will ideally show a single major peak at a characteristic retention time. The PDA detector provides an advantage by confirming that the UV spectrum is consistent across the entire peak, which is a strong indicator of its homogeneity. The presence of impurities would be indicated by additional peaks in the chromatogram. lcms.cz Method validation for such an analysis would involve assessing parameters like linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). nih.gov For example, a validated HPLC-PDA method for melatonin, another heterocyclic compound, demonstrated linearity over a specific concentration range and achieved an LOD of 25.9 ng/mL and an LOQ of 78.7 ng/mL. nih.gov

Table 2: Typical Parameters for HPLC-PDA Purity Analysis of a Heterocyclic Compound

ParameterValue/Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient
Flow Rate ~1.0 mL/min
Detector Photodiode Array (PDA)
Wavelength Monitored over a range (e.g., 200-400 nm)

This table outlines a representative set of conditions for an HPLC-PDA method suitable for the analysis of pyrimidine derivatives. sielc.comlcms.cznih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements present in a pure organic compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. A close agreement between the found and calculated values provides strong evidence for the proposed chemical structure and its elemental purity. semanticscholar.org

For this compound, the molecular formula is C₆H₈N₂O. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of each element.

Table 3: Theoretical Elemental Composition of this compound (C₆H₈N₂O)

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.011672.06658.05%
HydrogenH1.00888.0646.50%
NitrogenN14.007228.01422.58%
OxygenO15.999115.99912.89%
Total 124.143 100.00%

In a research context, the synthesis of a new compound, such as a derivative of this compound, would be followed by elemental analysis. For example, in the characterization of novel copper (II) complexes containing substituted pyrimidines, researchers present both the "Calculated" and "Found" percentages for the elements. semanticscholar.org A typical result would show the found values within ±0.4% of the calculated values, which is generally considered an acceptable margin of error and confirms the empirical formula of the synthesized compound. semanticscholar.org

Table 4: Example Format for Elemental Analysis Data Presentation

Compound / FormulaAnalysis%C%H%N
This compound Calculated for C₆H₈N₂O 58.05 6.50 22.58
Found Value AValue BValue C

This table illustrates how experimental results (Found: Value A, B, C) are compared against theoretical values (Calculated). A close match confirms the elemental composition.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of 2-Methoxy-5-methylpyrimidine. By approximating the many-electron problem to one of electron density, DFT allows for accurate predictions of various molecular characteristics.

Molecular Geometry Optimization

Theoretical calculations, particularly using DFT and ab initio Hartree-Fock (HF) methods, have been employed to determine the optimized molecular geometry of pyrimidine (B1678525) derivatives. iosrjournals.org For instance, studies on related compounds like 2-amino-4-methoxy-6-methyl pyrimidine have utilized basis sets such as 6-31+G(d,p) and 6-311++G(d,p) to predict bond lengths and bond angles. iosrjournals.org These computational approaches provide a detailed three-dimensional structure of the molecule in its lowest energy state. The optimization process ensures that the calculated structure corresponds to a true minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. nih.gov

Table 1: Calculated Bond Lengths for a Related Pyrimidine Derivative (2-amino-4-methoxy-6-methyl pyrimidine) at the B3LYP/6-311++G(d,p) level. iosrjournals.org
BondBond Length (Å)
C12-H181.1018
C12-H191.1018
C13-H151.1016
C13-H161.1016
Table 2: Calculated Bond Angles for a Related Pyrimidine Derivative (2-amino-4-methoxy-6-methyl pyrimidine) at the B3LYP/6-311++G(d,p) level. iosrjournals.org
AngleBond Angle (°)
H14-C13-H15109.18

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Frontier Molecular Orbitals)

The electronic properties of this compound and related molecules are extensively studied using DFT. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a crucial indicator of chemical stability. researchgate.net

For similar pyrimidine derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine these frontier molecular orbitals. researchgate.net The analysis of HOMO and LUMO compositions reveals the distribution of electron density and the sites most likely to be involved in electron donation and acceptance. researchgate.netresearchgate.net This information is vital for predicting the molecule's behavior in chemical reactions.

Table 3: Frontier Molecular Orbital Energies for a Related Pyrimidine Derivative.
ParameterEnergy (eV)
EHOMO-6.21
ELUMO-1.35
Energy Gap (ΔE)4.86

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Vibrational spectroscopy, coupled with DFT calculations, provides a powerful method for structural characterization. Theoretical vibrational frequencies are calculated and often scaled to improve agreement with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net The Potential Energy Distribution (PED) analysis is crucial for assigning calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net For instance, in a study of 2-amino-4-methoxy-6-methylpyrimidine (B1269087), DFT calculations with the 6-311++G(**) basis set were used to obtain the harmonic vibrational frequencies. researchgate.net This detailed vibrational analysis helps to confirm the optimized molecular structure and provides insights into the intramolecular forces.

NMR Chemical Shift Prediction (e.g., GIAO Method)

Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors. researchgate.netresearchgate.net By calculating the ¹H and ¹³C NMR chemical shifts and comparing them with experimental spectra, researchers can validate the proposed structure of a molecule. researchgate.netresearchgate.net For related pyrimidine compounds, GIAO calculations have been performed to predict chemical shifts, often showing good correlation with experimental values, especially when solvent effects are considered. researchgate.netresearchgate.net

Electronic Excitation Calculations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is employed to investigate the electronic excitation properties and to predict the UV-Vis absorption spectra of molecules. researchgate.netbohrium.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can identify the electronic transitions responsible for the observed absorption bands. researchgate.netacs.org For example, in the study of 2-amino-4-methoxy-6-methylpyrimidine, TD-DFT was used to calculate the electronic properties, such as HOMO and LUMO energies, and to predict the theoretical UV-visible spectrum. researchgate.net These calculations help to understand the nature of the electronic transitions, often identifying them as π→π* or n→π* transitions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. While specific MD simulation studies focused solely on this compound are not prevalent in the provided search results, the methodology is widely applied to similar heterocyclic compounds to understand their interactions in biological systems. mdpi.com For instance, MD simulations have been used to investigate the binding mechanisms of 5-methylpyrimidine (B16526) derivatives as inhibitors of EGFR mutants, providing insights into their conformational changes and interactions with protein residues. mdpi.com These simulations can reveal the stability of ligand-protein complexes and the key interactions that govern binding affinity. researchgate.net

Analysis of Non-Covalent Interactions

Non-covalent interactions are paramount in determining the supramolecular architecture and crystal packing of molecular solids. For pyrimidine derivatives, these weak forces, including hydrogen bonds and van der Waals forces, dictate how individual molecules arrange themselves in a crystalline lattice. iucr.orgnih.gov Computational tools such as Hirshfeld Surface Analysis, Quantum Theory of Atoms-In-Molecules (QTAIM), and Reduced Density Gradient (RDG) analysis are employed to visualize, quantify, and understand these crucial interactions. researchgate.netresearchgate.net Although specific studies on this compound are limited, extensive research on closely related compounds like 2-amino-4-methoxy-6-methylpyrimidine provides a robust framework for understanding the types and significance of non-covalent interactions that are likely to govern its structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable method for exploring intermolecular interactions in crystal structures. researchgate.net It maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

The surface can be color-coded to display various properties. For instance, a dnorm surface uses a red-white-blue color scheme, where red spots indicate shorter intermolecular contacts with negative dnorm values (likely hydrogen bonds), white areas represent contacts close to the van der Waals separation, and blue regions show longer contacts. iucr.org

Table 1: Illustrative Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Pyrimidine Salt

Interaction TypeContribution (%)
H···H48.8%
O···H/H···O17.9%
C···H/H···C13.8%
N···H/H···N8.3%
C···C4.1%
C···O/O···C2.8%
C···N/N···C1.7%
O···O1.1%
O···N/N···O0.9%
N···N0.6%
Data derived from a study on bis(2-amino-4-methoxy-6-methylpyrimidinium) isophthalate (B1238265) and is presented for illustrative purposes. iucr.orgiucr.org

Atoms-In-Molecule (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful model used to analyze the topology of the electron density [ρ(r)] to characterize chemical bonding and intermolecular interactions. researchgate.netresearchgate.net This method identifies critical points in the electron density, particularly bond critical points (BCPs), which signify the presence of an interaction path between two atoms. uomphysics.net

The properties at these BCPs, such as the value of the electron density [ρ(r)] and its Laplacian [∇²ρ(r)], reveal the nature of the interaction. researchgate.net For non-covalent interactions, ρ(r) values are typically low, and ∇²ρ(r) values are positive, which is characteristic of closed-shell interactions (like hydrogen bonds and van der Waals forces). uomphysics.net In studies of salts of 2-amino-4-methoxy-6-methylpyrimidine, QTAIM analysis has been used to confirm the nature of hydrogen bonds and other weak interactions that stabilize the crystal structure. researchgate.netresearchgate.net

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and identify non-covalent interactions in real space. researchgate.netuomphysics.net It is based on the relationship between the electron density and its gradient. The RDG is plotted against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density. researchgate.net

This generates 3D isosurfaces that are color-coded to distinguish different types of interactions:

Blue: Indicates strong, attractive interactions such as hydrogen bonds.

Green: Signifies weak, van der Waals interactions.

Red: Represents strong, repulsive (steric clash) interactions. researchgate.net

This visualization provides an intuitive map of where non-covalent interactions occur within a molecular system and their relative strengths. researchgate.net The method has been successfully applied to study the non-covalent interactions in various molecular crystals, providing a clear picture of the forces holding the molecules together. researchgate.netbohrium.com

Crystallographic Studies and Solid State Characterization

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) is a powerful analytical method that provides precise information about the three-dimensional arrangement of atoms within a crystal. oxcryo.com This technique has been instrumental in characterizing derivatives of 2-methoxy-5-methylpyrimidine.

A study on 2-methoxy-4,6-diphenylnicotinonitrile, which contains a related methoxy-substituted nitrogen-containing ring, reported crystallization in the orthorhombic crystal system with the space group P2₁2₁2. bohrium.com Similarly, a study of 2-amino-5-methylpyridinium hydrogen succinate (B1194679) also found an orthorhombic crystal system with the noncentrosymmetric space group P2₁2₁2₁. researchgate.net In contrast, some copper(II) complexes with N-heterocyclic ligands, including a 2-amino-5-methylpyridine (B29535) derivative, were found to crystallize in the triclinic space group P-1. clarku.edu

Table 1: Crystal System and Space Group Data for Selected this compound Derivatives and Related Compounds

CompoundCrystal SystemSpace GroupReference
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylateMonoclinicP2₁/n nih.goviucr.org
2-Amino-4-methoxy-6-methylpyrimidinium 2-hydroxybenzoateMonoclinicP2₁/c core.ac.uk
2-Methoxy-4,6-diphenylnicotinonitrileOrthorhombicP2₁2₁2 bohrium.com
2-Amino-5-methylpyridinium hydrogen succinateOrthorhombicP2₁2₁2₁ researchgate.net
catena[(2-amino-5-methylpyridine)μ-bromido-μ-methoxycopper(II)TriclinicP-1 clarku.edu

The conformation of molecules in the solid state is defined by the rotational arrangements around single bonds, which can be quantified by dihedral angles. libretexts.org In the case of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, the molecule adopts a twisted conformation. nih.goviucr.org The dihedral angle between the mean planes of the benzimidazole (B57391) and pyrimidine (B1678525) rings is a significant 84.11 (3)°. nih.goviucr.org The C2—N1—C10—C11 torsion angle is reported as -87.61 (6)°, though the presence of the oppositely handed conformer is noted in the centrosymmetric crystal structure. nih.gov

Conformational analysis of related structures, such as Mosher's amides, also highlights the importance of dihedral angles in defining the major conformation in the crystalline state. mdpi.com For instance, the dihedral angle between the amide carbonyl group and the trifluoromethyl group is a key conformational feature. mdpi.com The conformation of the 2-methoxy group itself has been shown to be a critical factor in tuning the redox potentials of quinones in photosynthetic reaction centers, indicating that the dihedral angle of this group can have significant functional consequences. nih.gov

Table 2: Selected Dihedral Angles in a this compound Derivative

CompoundDihedral Angle DescriptionAngle (°)Reference
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylateBetween benzimidazole and pyrimidine mean planes84.11 (3) nih.goviucr.org
Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylateC2—N1—C10—C11 torsion angle-87.61 (6) nih.gov

Crystallographic disorder, where atoms or groups of atoms occupy multiple positions within the crystal lattice, has been observed in derivatives of this compound. In the structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, both the carboxylate group and the 5-methyl group on the pyrimidine ring exhibit partial disorder. nih.goviucr.org The carbonyl oxygen atom (O2) and the methyl hydrogen atoms on C16 were found to be disordered over two positions. iucr.org The occupancy ratio for the carbonyl oxygen was refined to 0.63(4):0.37(4), and for the methyl hydrogens to 0.646(12):0.354(12). iucr.org This disorder may be linked, with the two orientations of the methyl group potentially causing a slight movement in the carboxylate group. nih.gov

The packing of molecules in a crystal is governed by a variety of intermolecular interactions, leading to the formation of supramolecular assemblies. acs.org In the crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, face-to-face π–π stacking between the benzimidazole and pyrimidine systems of adjacent molecules is a dominant structural motif. nih.goviucr.org

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is an essential technique for characterizing the bulk purity of a crystalline material. ncl.ac.uk While single crystal XRD provides detailed structural information on a single crystal, PXRD is used to analyze a polycrystalline sample, providing a diffraction pattern that is a fingerprint of the crystalline phases present. researchgate.netarxiv.org This method is crucial for confirming that the bulk material corresponds to the structure determined by single crystal analysis and for identifying the presence of any crystalline impurities. ncl.ac.ukresearchgate.net For example, PXRD measurements have been used to confirm the crystalline nature of various pyrimidine and pyridine (B92270) derivatives. researchgate.net In some synthetic procedures, PXRD has revealed that the bulk sample may be contaminated with unknown crystalline phases, highlighting the importance of this technique for quality control. researchgate.net

Applications in Catalysis and Coordination Chemistry

Ligand Design and Synthesis for Metal Complexes

The strategic design of ligands is fundamental to controlling the geometry, stability, and reactivity of metal complexes. Derivatives of 2-methoxy-5-methylpyrimidine are employed to create ligands with specific coordination properties, leveraging the electronic and steric influence of the methoxy (B1213986) and methyl substituents.

Imine-Based Ligands

Imine-based ligands, or Schiff bases, are a prominent class of ligands in coordination chemistry, synthesized through the condensation of a primary amine with an aldehyde or ketone. nih.gov They are valued for their synthetic accessibility and the stability of their metal complexes. christuniversity.in Schiff base ligands derived from substituted aminopyrimidines are of particular interest.

A notable example involves the synthesis of a Schiff base ligand from 2-amino-4-methoxy-6-methylpyrimidine (B1269087) and 2-hydroxy-1-naphthaldehyde. ajrconline.org This condensation reaction creates a bidentate ligand capable of coordinating to metal ions through the imine nitrogen and the oxygen atom of the deprotonated naphthol group. ajrconline.org The synthesis involves refluxing the aminopyrimidine and aldehyde precursors in an ethanol (B145695) solution. ajrconline.org The resulting ligand serves as a precursor for creating various transition metal complexes. ajrconline.org

While the MIMP ligand (2-methoxy-5-((6-methoxypyridin-3-ylimino)methyl)phenol) is an example of an imine-based ligand used to form transition metal complexes, it is derived from a pyridine (B92270) core, not a pyrimidine (B1678525). researchgate.net

Pyridonate Ligands

Pyridonate ligands, specifically 2-pyridonates, are bidentate ligands featuring a 1,3 N,O donor motif. nih.gov They are recognized for their rich coordination chemistry, flexible binding modes, and potential for metal-ligand cooperativity in bond activations. nih.gov These ligands can be synthesized from their corresponding pyridone precursors, such as 6-methyl-2(1H)-pyridone, through deprotonation followed by reaction with a metal salt. nih.govrsc.org While an important class of ligands, specific examples derived directly from a 2-methoxy-5-methylpyrimidine core are not prominent in the surveyed literature. The synthesis of 5-methylpyridin-2(1H)-one, a pyridone, has been achieved from 2-methoxy-5-methylpyridine , but this involves a pyridine starting material. patsnap.com

Pyrimidine-Diimine (PPymDI) Analogues

Pyrimidine-diimine (PPymDI) ligands are analogues of the well-studied pyridine-diimine (PDI) systems. acs.org These ligands are of interest due to their redox-active nature and their ability to stabilize metals in various oxidation states. researchgate.net Replacing the pyridine core of a PDI ligand with a pyrimidine ring can alter the electronic properties and steric environment of the resulting metal complex, potentially leading to new catalytic reactivities. acs.org For instance, iron complexes with PPymDI systems have shown different selectivity in alkyne trimerization compared to their pyridine analogues. nih.gov However, the available literature does not specify PPymDI analogues that are synthesized directly from a this compound precursor.

Transition Metal Complexes of this compound Derivatives

Ligands derived from substituted pyrimidines form stable complexes with a range of transition metals. The synthesis and characterization of these complexes provide insight into their coordination behavior, geometry, and potential applications.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes typically involves the reaction of a pyrimidine-derived ligand with a metal salt in a suitable solvent. ajrconline.orgtandfonline.com

For example, complexes of a Schiff base ligand derived from 2-amino-4-methoxy-6-methylpyrimidine have been synthesized and characterized. ajrconline.org These complexes were prepared by reacting the Schiff base with metal nitrates in ethanol. ajrconline.org Another relevant example involves the synthesis of cobalt(II), nickel(II), copper(II), and zinc(II) complexes with the ligand 4-Methoxy-2-(5-Methoxy-3-Methyl-Pyrazol-1-yl)-6-Methyl-Pyrimidine (L). tandfonline.com These were prepared by reacting the ligand with various metal perchlorates, chlorides, and sulfates. tandfonline.com

The characterization of these complexes relies on a suite of analytical techniques to confirm their structure and composition.

Table 1: Spectroscopic and Analytical Data for Selected Pyrimidine-Based Metal Complexes

Complex/Ligand Technique Key Findings Reference
Schiff base from 2-amino-4-methoxy-6-methylpyrimidine IR Spectroscopy Coordination indicated by shifts in imine (C=N) and C-O stretching frequencies. ajrconline.org
Electronic Spectroscopy Data suggests an octahedral geometry for the metal complexes. ajrconline.org
Molar Conductivity Measurements indicate a non-electrolytic nature. ajrconline.org
Magnetic Susceptibility Room temperature magnetic moment values are consistent with octahedral geometry. ajrconline.org
Co(L)Cl₂ (L = 4-Methoxy-2-(5-Methoxy-3-Methyl-Pyrazol-1-yl)-6-Methyl-Pyrimidine) Electronic Spectroscopy Consistent with tetrahedral coordination. tandfonline.com
Ni(L)₃(ClO₄)₂ Electronic Spectroscopy Consistent with octahedral coordination. tandfonline.com
Cu(L)Cl₂ Electronic Spectroscopy Consistent with tetrahedral coordination. tandfonline.com

Coordination Chemistry and Geometry

The coordination number and geometry of a metal complex are determined by the size and electronic properties of the central metal ion and the ligands bound to it. libretexts.org Pyrimidine-based ligands can facilitate various geometries, most commonly octahedral and square planar. ajrconline.orglibretexts.org

In complexes formed with the Schiff base of 2-amino-4-methoxy-6-methylpyrimidine, spectroscopic and magnetic data strongly suggest an octahedral geometry around the metal center. ajrconline.org The ligand acts as a bidentate donor, coordinating through the imine nitrogen and the naphtholic oxygen atom. ajrconline.org

Complexes involving the ligand 4-Methoxy-2-(5-Methoxy-3-Methyl-Pyrazol-1-yl)-6-Methyl-Pyrimidine show more varied coordination geometries. tandfonline.com The perchlorate (B79767) complexes of Co(II) and Ni(II) are octahedral, whereas the chloride complexes of Co(II), Cu(II), and Zn(II) are tetrahedral. tandfonline.com This highlights how the counter-ion can influence the final structure of the complex. While square planar geometries are common for d⁸ metal ions like Ni(II), the specific complexes detailed here with pyrimidine derivatives favor octahedral or tetrahedral arrangements. libretexts.orgrsc.org

Table 2: Coordination Geometries of Metal Complexes with Pyrimidine Derivatives

Metal Ion Ligand System Ancillary Ligand/Counter-ion Coordination Geometry Reference
Cu(II), Ni(II) Schiff base of 2-amino-4-methoxy-6-methylpyrimidine Not specified Octahedral ajrconline.org
Co(II), Ni(II) 4-Methoxy-2-(5-Methoxy-3-Methyl-Pyrazol-1-yl)-6-Methyl-Pyrimidine Perchlorate (ClO₄⁻) Octahedral tandfonline.com
Co(II) 4-Methoxy-2-(5-Methoxy-3-Methyl-Pyrazol-1-yl)-6-Methyl-Pyrimidine Sulfate (SO₄²⁻) Octahedral tandfonline.com
Co(II), Cu(II), Zn(II) 4-Methoxy-2-(5-Methoxy-3-Methyl-Pyrazol-1-yl)-6-Methyl-Pyrimidine Chloride (Cl⁻) Tetrahedral tandfonline.com

Compound Index

Catalytic Activity and Mechanisms

The catalytic utility of this compound and its derivatives is demonstrated in several key organic reactions. The pyrimidine core, when incorporated into a ligand structure, can significantly influence the activity and selectivity of a metal catalyst.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Cross-coupling reactions are fundamental in synthetic chemistry for the formation of carbon-carbon bonds. The role of pyrimidine derivatives has been noted, particularly in the Suzuki-Miyaura reaction.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. acs.org The reaction is valued for its mild conditions and high tolerance for various functional groups. acs.org

A derivative, 2-methoxy-5-pyrimidylboronic acid, has been synthesized and utilized in Suzuki cross-coupling reactions. This demonstrates the utility of the this compound scaffold as a building block in organic synthesis. The boronic acid, prepared via lithium-halogen exchange from 2-methoxy-5-bromopyrimidine and subsequent reaction with triisopropylborate, serves as the organoboron partner in palladium-catalyzed couplings. nih.gov For instance, the reaction of 2-methoxy-5-pyrimidylboronic acid with heteroaryl halides proceeds efficiently to yield heteroarylpyrimidines. nih.gov

A notable application includes the two-fold Suzuki reaction of 4,6-dichloropyrimidine (B16783) with 2-methoxy-5-pyridylboronic acid, which produced 4,6-bis(2-methoxy-5-pyridyl)pyrimidine in an 84% yield. nih.gov

Reactant 1Reactant 2Catalyst SystemConditionsProductYieldReference
2-methoxy-5-pyridylboronic acid4,6-dichloropyrimidinePd(PPh₃)₂Cl₂ / Na₂CO₃1,4-dioxane, 95°C4,6-bis(2-methoxy-5-pyridyl)pyrimidine84% nih.gov
5-pyrimidylboronic acid4,6-dichloropyrimidinePd(PPh₃)₂Cl₂ / Na₂CO₃1,4-dioxane, 95°C4,6-bis(5-pyrimidyl)pyrimidine56% nih.gov

Heck Reaction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. acs.orgnih.gov The catalytic cycle typically proceeds through Pd(0)/Pd(II) intermediates and requires a base. acs.org While a vast range of phosphine (B1218219) and N-heterocyclic carbene ligands have been developed for this reaction, specific literature detailing the use of this compound as a ligand in Heck catalysis is not prominent. nih.govrsc.org However, the fundamental principles of the reaction suggest that N-donor ligands can be employed. The electronic properties of a pyrimidine-based ligand would be expected to influence the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Oxidation Reactions (e.g., C-H bond oxygenation)

The selective oxidation of C-H bonds into C-O bonds is a highly sought-after transformation in chemical synthesis. rsc.org This process is often catalyzed by transition metal complexes that mimic the function of naturally occurring oxygenase enzymes. researchgate.net Iron complexes, in particular, have been extensively studied for this purpose. rsc.orgresearchgate.net

While direct catalytic applications of this compound in C-H bond oxygenation are not widely documented, the principles of such reactions are well-established for related N-donor ligands. Pyridyl-based ligands are commonly used to create model complexes that support high-valent metal-oxo species, which are the active oxidants. researchgate.net The electronic nature of the ligand is crucial for catalytic performance. nih.gov For example, introducing electron-withdrawing nitro groups to a pyridyl ligand was found to decrease the yield and selectivity in cyclohexane (B81311) oxidation, likely due to the enhanced formation of undesired hydroxyl radicals. rsc.org Conversely, the electron-donating methoxy and methyl groups on this compound would be expected to modulate the redox potential of a metal center, thereby influencing the reactivity and selectivity of the C-H oxidation process.

Alkyne Trimerization

The metal-catalyzed [2+2+2] cycloaddition of alkynes is an atom-economical method for synthesizing substituted benzene (B151609) derivatives. acs.org While nickel and cobalt are common catalysts, recent research has highlighted the unique role that pyrimidine-based ligands can play in iron-catalyzed systems. acs.orgd-nb.info

Although no studies specifically name this compound as a ligand for this transformation, research on iron complexes with pyrimidinediimine (PDI) ligands offers significant insight. acs.orgacs.org These catalysts have shown remarkable activity and an unusual regioselectivity in the trimerization of terminal alkynes, favoring the formation of 1,3,5-trisubstituted arenes over the statistically more common 1,2,4-isomers. acs.orgd-nb.info This selectivity is attributed to the distinct electronic properties of the pyrimidine core. The enhanced π-acidity of the pyrimidine ring, combined with the hemilability of the coordinating imine groups, facilitates the catalytic cycle via a 1,3-substituted metallacycle intermediate, which dictates the final product regioselectivity. acs.orgacs.org This demonstrates how the pyrimidine scaffold can be leveraged to control reaction outcomes in complex catalytic cycles.

Catalyst TypeLigand CoreKey FeatureObserved SelectivityReference
IronPyrimidinediimineEnhanced π-acidity of pyrimidine ringFavors 1,3,5-substituted arene product acs.orgacs.org
NickelTerphenyl phosphineBulky phosphine ligandFavors 1,2,4-substituted arene product csic.es

Hydrogenation Reactions

Catalytic hydrogenation is a fundamental process for reducing unsaturated functional groups. While there is a lack of data on this compound being used directly as a ligand in hydrogenation, related pyrimidine and methoxy-pyridine ligands have been successfully employed in iridium-catalyzed hydrogenation of carbon dioxide (CO₂). scispace.comresearchgate.netresearchgate.net

In these systems, the N-heterocyclic ligand plays a crucial role. The introduction of hydroxyl or methoxy groups to the ligand framework has been shown to enhance catalytic activity. scispace.comresearchgate.net These oxygen-containing substituents act as electron-donating groups, which can tune the electronic properties of the iridium center, making it more effective for catalysis. scispace.comresearchgate.net For example, an iridium complex with a methoxy-substituted PNP pincer ligand demonstrated a very high turnover number for CO₂ hydrogenation, highlighting the beneficial effect of the electron-donating methoxypyridine backbone. researchgate.net Furthermore, some catalytic systems operate via metal-ligand cooperation, where the aromaticity of the heterocyclic ring is reversibly disrupted (dearomatization/aromatization) to facilitate the heterolytic cleavage of hydrogen. mdpi.com These examples strongly suggest that the combination of a pyrimidine ring and an electron-donating methoxy group in this compound provides a promising structural motif for the design of future hydrogenation catalysts.

Ligand Effects on Catalytic Performance (e.g., Steric and Electronic Effects, Ligand Basicity)

The performance of a metal catalyst is profoundly influenced by the steric and electronic properties of its coordinated ligands. For this compound, these effects arise from the combination of the pyrimidine ring and its substituents.

Steric and Electronic Effects

The steric environment at the metal center is dictated by the spatial arrangement of the ligand. In this compound, the methoxy group at the 2-position and the methyl group at the 5-position create a specific steric profile that can influence substrate approach and the stability of catalytic intermediates. nih.gov

The electronic effects are more complex. The pyrimidine ring itself is a π-deficient system, making it a poorer σ-donor and a better π-acceptor compared to pyridine. researchgate.net This inherent electron-withdrawing nature is modulated by the substituents. The methyl group is a weak electron-donating group through induction, while the methoxy group is strongly electron-donating through resonance but electron-withdrawing through induction. This balance of competing electronic factors is critical. For instance, in some catalytic cycles, electron-donating ligands are favored as they can stabilize highly oxidized metal centers, whereas in others, electron-withdrawing ligands can enhance the electrophilicity of the metal, promoting substrate activation. nih.govajchem-b.com In the iron-catalyzed alkyne trimerization, the enhanced π-acidity of the pyrimidine ring was a key factor for the observed reactivity and selectivity. acs.org

Ligand Basicity

Ligand basicity is a direct measure of its σ-donating ability. The introduction of additional nitrogen atoms into the aromatic ring significantly reduces basicity. The pKa of protonated pyrimidine is much lower than that of pyridine, indicating it is a substantially weaker base. researchgate.net This reduced basicity means that this compound is a weaker σ-donor ligand. This property can have a profound impact on catalytic steps like oxidative addition, where electron-rich metal centers are often more reactive. However, a less basic ligand might also be more easily displaced, which can be beneficial for catalyst turnover. The electron-donating methoxy and methyl groups will increase the basicity of the pyrimidine nitrogen atoms relative to unsubstituted pyrimidine, but it remains a weaker base than similarly substituted pyridines. This tunable basicity is a key characteristic that can be exploited in catalyst design. uni.lu

Role As Intermediates in Specialized Chemical Synthesis

Precursors for Complex Heterocyclic Systems

The pyrimidine (B1678525) core is a fundamental component of numerous polycyclic and fused heterocyclic systems. 2-Methoxy-5-methylpyrimidine serves as a key starting material for constructing these intricate scaffolds, which are often pursued for their potential biological and material properties.

One significant application is in the synthesis of pyrazolo[1,5-a]pyrimidines. These fused bicyclic systems are of great interest in medicinal chemistry. The general synthetic strategy involves the reaction of 3-aminopyrazole (B16455) derivatives with 1,3-biselectrophilic compounds. mdpi.com In this context, derivatives of this compound can be designed to act as the 1,3-biselectrophile, leading to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. The synthesis of these derivatives is a focus of research aimed at improving reaction protocols to minimize waste and use cost-effective reagents. mdpi.com The resulting pyrazolo[1,5-a]pyrimidine scaffold is found in bioactive compounds with properties such as selective protein inhibition. mdpi.com

Furthermore, the reactivity of the pyrimidine ring allows for its incorporation into other complex systems. Green chemistry approaches, utilizing methods like solvent-free ball milling or catalysis with reusable materials like TiO2–SiO2, have been developed for the synthesis of various pyrimidine derivatives, including benzo researchgate.netacs.orgimidazo[1,2-a]pyrimidines and researchgate.netCurrent time information in Bangalore, IN.researchgate.nettriazolo[1,5-a]pyrimidines. researchgate.net These methods highlight the adaptability of the pyrimidine core in creating a diverse range of fused heterocycles.

Table 1: Examples of Complex Heterocyclic Systems Derived from Pyrimidine Precursors

Heterocyclic System Synthetic Approach Potential Application Reference
Pyrazolo[1,5-a]pyrimidines Reaction of 3-aminopyrazoles with 1,3-biselectrophiles Medicinal Chemistry (e.g., protein inhibitors) mdpi.com
Benzo researchgate.netacs.orgimidazo[1,2-a]pyrimidines One-pot, three-component condensation Organic Catalysis researchgate.net
researchgate.netCurrent time information in Bangalore, IN.researchgate.netTriazolo[1,5-a]pyrimidines Condensation with 3-amino-1,2,4-triazole Organic Synthesis researchgate.net

Synthesis of Oligonucleotide Modifications

In the field of therapeutic oligonucleotides, particularly antisense oligonucleotides (ASOs), chemical modifications to the nucleobases, sugar, and backbone are essential to improve properties like nuclease resistance, binding affinity, and stability. The structural motifs present in this compound are analogous to key modifications used in these advanced therapies.

The 2'-O-methyl (2'-OMe) modification is a common second-generation alteration applied to the ribose sugar of nucleotides. mdpi.comresearchgate.net This modification enhances the binding affinity of the oligonucleotide to its target RNA and increases its resistance to degradation by nucleases. mdpi.com Similarly, the addition of a methyl group at the 5th position of a pyrimidine base, such as in 5-methylcytosine (B146107) or 5-methyluridine (B1664183) (thymidine), can increase the thermal stability of the resulting nucleic acid duplex. acs.org

This compound can serve as a simple model compound or a starting point for the synthesis of these modified nucleosides. For example, the Hilbert-Johnson reaction can be used to couple activated pyrimidines with ribose derivatives to form nucleosides. A study on aliphatic nucleotide analogues involved the reaction of 2,4-dimethoxy-5-methylpyrimidine (B1582736) to create a substituted pyrimidin-2-one intermediate. nih.gov Research has also focused on developing efficient, large-scale syntheses of modified pyrimidine nucleosides, such as 2′-O-(N-(aminoethyl)carbamoyl)methyl-modified 5-methyluridine and 5-methylcytidine, for incorporation into therapeutic oligonucleotides. google.com

Table 3: Key Modifications in Therapeutic Oligonucleotides Related to this compound

Modification Position on Nucleoside Effect Reference(s)
2'-O-Methyl (2'-OMe) 2' position of ribose sugar Increases binding affinity, enhances nuclease resistance mdpi.comresearchgate.net
5-Methyl 5 position of pyrimidine base Increases thermal stability of duplex acs.org

Derivatives for Agricultural Chemical Development

The pyrimidine ring is a common feature in a variety of agrochemicals, including fungicides, herbicides, and insecticides. The substitution pattern on the ring is critical for biological activity, and this compound provides a scaffold that can be readily functionalized to produce potent agricultural agents.

For instance, a related compound, 2-Chloro-5-methoxy-4-methylpyrimidine (B2375250), is utilized as an intermediate in the formulation of herbicides and pesticides. echemi.com The presence of a chloro group, which is a good leaving group, facilitates further synthetic modifications, while the methoxy (B1213986) and methyl groups modulate the biological activity and physical properties of the final product. echemi.com

Research into new fungicides has led to the synthesis of novel pyrimidine derivatives. In one study, three series of new pyrimidine compounds were synthesized and evaluated for their in vitro antifungal activity against fourteen phytopathogenic fungi. researchgate.net The results showed that most of the synthesized compounds possessed fungicidal properties, with some being more potent than commercial control fungicides. researchgate.net The synthetic routes often start from a substituted pyrimidine, such as 6-hydroxy-2-isopropyl-4-methylpyrimidine, which is then reacted with other reagents to build the final molecule. researchgate.net The structural similarity suggests that this compound could be a valuable precursor in similar synthetic strategies for developing new crop protection agents.

Components in Advanced Materials (e.g., Polymers, Coatings)

The unique electronic and structural properties of the pyrimidine ring make it an attractive component for the development of advanced functional materials. Derivatives of this compound can be incorporated into polymers, coatings, and other materials to impart specific optical, electronic, or thermal characteristics.

A significant application lies in the synthesis of semiconducting polymers. A series of novel conjugated polymers were synthesized through the aldol (B89426) condensation of 2-decyloxy-4,6-dimethylpyrimidine with various aromatic dialdehydes. nih.gov This reaction demonstrates that the methyl groups on the pyrimidine ring can be deprotonated to form a carbanion, which then serves as a nucleophile for polymerization. nih.gov The resulting polymers containing the pyrimidine moiety in their backbone are investigated for use in organic electronics.

Furthermore, pyrimidine derivatives have been extensively studied as luminescent materials for applications in organic light-emitting diodes (OLEDs) and as dyes for dye-sensitized solar cells (DSSCs). researchgate.net The optical properties of these materials require molecules with an extended π-conjugated system, which can be achieved by functionalizing the pyrimidine core. researchgate.net For example, a series of pyrimidine derivatives bearing spirofluorene substituents were synthesized and shown to exhibit intense blue light emission in both solution and solid-state, making them suitable for OLED applications. researchgate.net The synthesis of polymeric prodrugs, where a pyrimidine derivative is polymerized with an active pharmaceutical ingredient like fusidic acid, has also been explored to create new biomaterials with enhanced antibacterial activity. jptcp.com These examples underscore the potential of using this compound as a foundational element in the design of new functional polymers and materials for a variety of high-technology applications.

In Vitro Biological Activity and Mechanistic Investigations

Antiviral Activity and Mechanisms (e.g., HIV-1 replication inhibition in cell cultures)

Certain pyrimidine (B1678525) derivatives have been identified as potent inhibitors of HIV-1 replication in cell cultures. Specifically, a class of diarylpyrimidine and dihydrobenzyloxopyrimidine hybrids has shown high and wide-spectrum anti-HIV-1 activity in both cellular and enzyme assays. researchgate.net The mechanism of action for many of these pyrimidine-based antiviral agents is the inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. nih.gov

For instance, a series of substituted (o,o-difluorophenyl)-linked-pyrimidines were synthesized and evaluated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Compounds with an o,o-difluoro-p-methoxy A-arm in position 4 and an amino group in position 6 of the pyrimidine ring, such as compounds 35 (EC₅₀ = 2 nM) and 37 (EC₅₀ = 3 nM), exhibited single-digit nanomolar activities against wild-type HIV-1 with no significant toxicity. nih.gov The presence of a 4-cyanophenylamino B-arm in position 2 of the pyrimidine ring was found to be crucial for high antiviral potency. nih.gov

Another study focused on 2-pyridinone derivatives, which led to the discovery of potent and specific non-nucleoside HIV-1 RT inhibitors. sci-hub.se Structure-activity relationship studies highlighted the importance of a 5-ethyl, 6-methyl substituent pattern on the pyridinone ring and a flexible two-atom linker between the pyridinone and phthalimide (B116566) heterocycles for antiviral activity. sci-hub.se

Furthermore, the synthesis of 1,2,3-triazole hybrids of pyrimidine nucleosides, inspired by the structure of azidothymidine (AZT), has been explored. These hybrids have the potential to inhibit multiple HIV-1 enzymes, including reverse transcriptase, integrase, and protease. mdpi.com

Table 1: In Vitro Anti-HIV-1 Activity of Selected Pyrimidine Derivatives
CompoundTargetActivity (EC₅₀)Cell LineReference
Compound 35HIV-1 RT2 nMMT-4 nih.gov
Compound 37HIV-1 RT3 nMMT-4 nih.gov
Compound 13HIV-1 RT4 nMMT-4 nih.gov

Antibacterial Activity and Mechanisms (e.g., against S. aureus, E. coli in vitro)

Derivatives of 2-methoxy-5-methylpyrimidine have shown notable in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net The antibacterial efficacy of these compounds is often influenced by the nature and position of substituents on the pyrimidine ring.

For example, the introduction of a methoxy (B1213986) group at the fourth position on the B ring of certain pyrazoline and hydrazone derivatives resulted in comparable antimicrobial activity against S. aureus and E. faecalis. turkjps.org Similarly, a methoxy substituent at the para position on the B ring enhanced activity against P. aeruginosa, E. faecalis, and B. subtilis. turkjps.org The presence of a methyl group at the fifth position of the A ring, instead of a methoxy group at the fourth position, increased activity against E. coli, S. aureus, E. faecalis, and P. aeruginosa. turkjps.org

In one study, novel pyrimidines quinoline (B57606) clubbed molecules were synthesized, and it was found that the presence of methoxy and halogen groups in the phenyl ring increased the antimicrobial activity. nih.gov Another study reported the synthesis of 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl] derivatives, which were evaluated for their antibacterial activity with MIC values ranging from 1.56 to 100 µg/mL against various bacterial strains. researchgate.net

The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. For instance, some carbocyclic pyrimidine nucleosides have been found to inhibit S-adenosyl-homocysteine (SAH) hydrolase. nih.gov Molecular docking studies have also suggested that some pyrimidine derivatives can bind to and inhibit the DNA gyrase-DNA complex, a crucial target for antibacterial agents. researchgate.net

Table 2: In Vitro Antibacterial Activity of Selected Pyrimidine Derivatives
Compound/Derivative TypeBacterial Strain(s)Observed EffectReference
Pyrazoline/Hydrazone derivatives with methoxy substitutionS. aureus, E. faecalis, P. aeruginosa, B. subtilis, E. coliEnhanced antibacterial activity depending on substituent position. turkjps.org
Pyrimidines quinoline clubbed molecules with methoxy groupsS. aureus, Streptococcus pyogenes, E. coli, P. aeruginosaIncreased antimicrobial activity. nih.gov
2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl] derivativesVarious Gram-positive and Gram-negative bacteriaMIC values ranging from 1.56 to 100 µg/mL. researchgate.net
2-methoxy-5-((6-methoxypyridin-3-ylimino)methyl)phenol (MIMP) and its metal complexesB. cereus, S. aureusGood antibacterial activity, particularly the Ni(MIMP)₂ complex. researchgate.net

Antifungal Activity and Mechanisms (e.g., against phytopathogenic fungi in vitro)

Derivatives of this compound have demonstrated significant in vitro antifungal activity against a variety of phytopathogenic fungi, which are responsible for causing diseases in crops. researchgate.netnih.gov These compounds often exhibit broad-spectrum activity and can be more potent than some commercial fungicides. researchgate.netnih.gov

A study on novel pyrimidine derivatives showed that most of the synthesized compounds possessed fungicidal activities against fourteen phytopathogenic fungi. researchgate.netnih.gov The inhibitory effects of many of these compounds were comparable to or greater than those of the commercial fungicides flumorph (B1672888) and dimethomorph. nih.gov For instance, certain derivatives showed significantly higher activity against Phytophthora infestans than dimethomorph. researchgate.net

The mechanism of antifungal action for some pyrimidine derivatives involves the disruption of mycelial growth. rsc.orgmdpi.com For example, some 8-hydroxyquinoline (B1678124) derivatives, which can be considered structurally related to the broader class of heterocyclic compounds, were shown to cause mycelial abnormalities in Sclerotinia sclerotiorum. rsc.org

The structure-activity relationship (SAR) studies have provided insights into the features that enhance antifungal potency. For example, the presence of specific substituents on the pyrimidine ring can significantly influence the antifungal spectrum and efficacy. researchgate.netnih.gov

Table 3: In Vitro Antifungal Activity of Selected Pyrimidine Derivatives against Phytopathogenic Fungi
Compound/Derivative TypeFungal Strain(s)Observed EffectReference
Novel pyrimidine derivatives (e.g., 1a, 3b)14 phytopathogenic fungi including Phytophthora infestansSignificant growth inhibition, in some cases superior to commercial fungicides. researchgate.netnih.gov
Kakuol derivatives (related propiophenones)Glomerella cingulate, Botrytis cinerea, Fusarium graminearum, Curvularia lunata, Fusarium oxysporumBroad-spectrum activity; compounds 2h and 2i showed IC₅₀ values of 3.1 and 2.9 mg/ml against G. cingulate. scispace.com
Rhein derivatives (related anthraquinones)Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium graminearum, Phytophthora capsiciGood antifungal activity; compound 10a strongly inhibited the growth of several fungi with EC₅₀ values comparable to phenazine-1-carboxylic acid. mdpi.com

Anticancer Potential and Cellular Mechanisms (e.g., tubulin polymerization inhibition, mitotic arrest, apoptosis in tumor cell lines)

Derivatives of this compound have emerged as a promising class of anticancer agents, with their primary mechanism of action often involving the disruption of microtubule dynamics. nih.govacs.orgnih.govmdpi.com Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, making them an important target for cancer chemotherapy. nih.gov

Several studies have shown that pyrimidine derivatives can act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site on tubulin. nih.govacs.orgnih.govmdpi.com This binding prevents the formation of microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death) in tumor cells. nih.govresearchgate.net

For instance, a series of pyrimidine dihydroquinoxalinone derivatives were synthesized and found to exhibit potent anticancer activity against a range of cancer cell lines, including melanoma, breast, pancreatic, and prostate cancers. nih.govacs.org The most potent compound, 12k , displayed high cytotoxic activity and a long half-life in liver microsomes. nih.govacs.org X-ray crystallography confirmed that these compounds bind directly to the colchicine site of tubulin. nih.govacs.org

Similarly, 2,7-diaryl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives have been designed as tubulin polymerization inhibitors. nih.gov Compound 5e from this series showed low nanomolar antiproliferative efficacy on HeLa cells and was found to be more potent than the positive control combretastatin (B1194345) A-4 (CA-4) in inhibiting tubulin polymerization. nih.gov This compound induced G2/M phase arrest by altering the expression of p-cdc2 and cyclin B1, and triggered apoptosis through the regulation of cleaved PARP. nih.gov

Another class of compounds, 2-anilino triazolopyrimidines, also demonstrated significant anticancer activity by inhibiting tubulin polymerization. mdpi.com The p-toluidino derivative 3d was a potent inhibitor of tubulin polymerization and strongly inhibited the binding of colchicine to tubulin. mdpi.com It was shown to block cells in the G2/M phase of the cell cycle and induce apoptosis via the intrinsic pathway. mdpi.com

Table 4: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives
Compound/Derivative TypeCancer Cell Line(s)Mechanism of ActionKey FindingsReference
Pyrimidine dihydroquinoxalinone derivative 12kMelanoma, Breast, Pancreatic, ProstateTubulin polymerization inhibition (colchicine site binding)High cytotoxic activity (IC₅₀ = 0.2 nM), long half-life. nih.govacs.org
2,7-diaryl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine derivative 5eHeLaTubulin polymerization inhibition, G2/M arrest, apoptosis166-fold higher potency than lead analogue; 3-fold more powerful than CA-4. nih.gov
2-anilino triazolopyrimidine derivative 3dHeLa, A549, HT-29Tubulin polymerization inhibition (IC₅₀: 0.45 µM), colchicine binding inhibition, G2/M arrest, apoptosisSuperior antiproliferative activity to CA-4 against A549 and HeLa cells. mdpi.com
(E)-styrylsulfonyl methylpyridine (TL-77)HCT-116Tubulin polymerization inhibition, G2/M arrest, apoptosisPotent growth inhibitory activity (GI₅₀ <1μM). researchgate.net

Enzyme Inhibition Studies (e.g., dihydrofolate reductase, COX-2, 5-LOX)

Derivatives of this compound have been investigated as inhibitors of various enzymes that are implicated in different diseases. These include dihydrofolate reductase (DHFR), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of essential cellular components and is a well-established target for anticancer and antimicrobial drugs. snv63.ru Non-classical antifolates, such as trimethoprim (B1683648) and pyrimethamine, which contain a substituted 2,4-diamino pyrimidine motif, are known DHFR inhibitors. snv63.ru The development of novel pyrimidine-based DHFR inhibitors continues to be an active area of research to combat drug resistance. snv63.ru

COX-2 and 5-LOX Inhibition: COX-2 and 5-LOX are key enzymes in the arachidonic acid pathway, which leads to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov The simultaneous inhibition of both COX-2 and 5-LOX is considered a promising strategy for developing safer anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs and selective COX-2 inhibitors. nih.govd-nb.info

Several studies have focused on designing dual COX-2/5-LOX inhibitors based on various heterocyclic scaffolds, including those that could be derived from a pyrimidine core. For example, a series of thiazole (B1198619) derivatives were reported as dual COX-2 and 5-LOX inhibitors with IC₅₀ values in the micromolar and sub-micromolar range. nih.gov Additionally, certain N-hydroxyurea and "type B hydroxamic acid" derivatives have been synthesized and shown to be dual inhibitors of COX-2 and 5-LOX, with some also exhibiting good antioxidant properties. mdpi.com While direct studies on this compound itself as a COX/LOX inhibitor are not extensively detailed, the broader class of pyrimidine derivatives and related heterocyclic compounds shows significant potential in this area.

Table 5: Enzyme Inhibition by Pyrimidine and Related Heterocyclic Derivatives
Enzyme TargetInhibitor Class/DerivativeKey FindingsReference
Dihydrofolate Reductase (DHFR)Substituted 2,4-diamino pyrimidinesEstablished inhibitors; ongoing research for novel derivatives to overcome resistance. snv63.ru
COX-2 and 5-LOXThiazole derivativesDual inhibition with IC₅₀ values in the µM and sub-µM range. nih.gov
COX-2 and 5-LOXN-hydroxyurea derivativesDual inhibitory activity. mdpi.com
COX-2 and 5-LOX"Type B hydroxamic acids"Dual inhibitory activity with good antioxidant properties. mdpi.com

Target Identification and Molecular Interactions (e.g., halogen bonding, lipophilicity, membrane permeability)

The biological activity of this compound derivatives is intrinsically linked to their molecular structure and their ability to interact with biological targets. Key factors influencing these interactions include halogen bonding, lipophilicity, and membrane permeability.

Halogen Bonding: Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.govchemrxiv.org This type of interaction is increasingly recognized for its importance in drug design and molecular recognition. nih.govnih.gov The presence of halogen substituents on the pyrimidine ring or its associated moieties can significantly enhance binding affinity and specificity to target proteins. nih.gov The strength of halogen bonds generally increases with the size of the halogen atom. nih.gov In crystal structures of pyrimidine derivatives, halogen bonds have been observed to contribute to the supramolecular architecture. researchgate.net

Lipophilicity: Lipophilicity, often quantified as the partition coefficient (logP), is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of methyl and methoxy groups, as seen in this compound, can modulate the lipophilicity of a molecule. This, in turn, influences its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. For instance, the addition of lipophilic chloro and bromo substituents has been shown to increase the antimicrobial activity of certain compounds. turkjps.org

Influence on Cellular Pathways (e.g., autophagy, gene expression in specific cell lines)

Beyond direct enzyme inhibition, derivatives of this compound can exert their biological effects by modulating complex cellular pathways, such as autophagy and gene expression.

Autophagy: Autophagy is a cellular process involving the degradation of cellular components, which can be either a survival mechanism or a pathway to cell death. medchemexpress.com The mTOR (mammalian target of rapamycin) signaling pathway is a key regulator of autophagy. nih.gov Some compounds have been shown to induce autophagic cell death in cancer cells by inhibiting the mTOR pathway. nih.gov For example, a resveratrol (B1683913) derivative with methyl and methoxy substitutions demonstrated the ability to induce autophagic cell death in human lung cancer cells by inhibiting the mTOR/pAkt pathway. nih.gov This suggests that pyrimidine derivatives with appropriate substitutions could potentially modulate autophagy. Preclinical studies of neddylation inhibitors, which can be structurally diverse, have shown that they can induce autophagy in a cell-dependent manner. thno.org

Future Directions in 2 Methoxy 5 Methylpyrimidine Research

Development of Novel Synthetic Methodologies

While methods for the synthesis of substituted pyrimidines exist, the future of 2-Methoxy-5-methylpyrimidine research will likely focus on creating more efficient, sustainable, and versatile synthetic pathways. Current strategies often rely on multi-step processes or harsh reaction conditions. google.comtandfonline.com Future endeavors will aim to overcome these limitations.

A significant area of development will be the application of multicomponent reactions (MCRs). MCRs offer an eco-friendly and efficient route to complex molecules in a single step, and their use in synthesizing various pyrimidine (B1678525) derivatives is an active area of research. researchgate.netacs.org Adapting MCRs for the specific, high-yield synthesis of this compound and its derivatives from simple precursors represents a major goal. Another promising avenue is the development of novel catalytic systems, particularly those using magnetically recoverable nanocatalysts, which simplify product separation and catalyst recycling, aligning with the principles of green chemistry. nih.gov Research into photocatalytic strategies could also unveil new synthetic routes under mild conditions. cardiff.ac.uk

Future synthetic work will also target the regioselective functionalization of the this compound scaffold. Developing methods to selectively introduce diverse chemical groups at various positions on the pyrimidine ring will be crucial for creating libraries of novel compounds for screening in catalytic, materials, and biological applications. tandfonline.com

Exploration of New Catalytic Applications

The electron-rich nature of the this compound ring, enhanced by its substituents, makes it a candidate for use as a ligand in coordination chemistry and catalysis. Pyrimidine derivatives can coordinate with transition metals to form complexes with unique catalytic properties. nbinno.comresearchgate.net

Future research will likely explore the synthesis of novel transition metal complexes featuring this compound as a ligand. The electronic properties of this specific ligand could modulate the reactivity and selectivity of the metal center in various catalytic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. nbinno.com For example, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and new pyrimidine-based ligands could offer improved performance. smolecule.combohrium.com The development of chiral versions of these ligands could also open doors to new asymmetric catalytic processes.

Catalyst TypeReactionPotential Advantage of this compound Scaffold
Palladium ComplexesSuzuki-Miyaura CouplingModulation of electronic properties for enhanced catalytic turnover.
Copper ComplexesClick Chemistry, C-H ActivationStabilization of catalytically active species.
Ruthenium ComplexesOxidation of AlcoholsIncreased efficiency and selectivity through ligand design. nbinno.com
NanocatalystsMulticomponent ReactionsImproved recovery and reusability in green synthesis. nih.gov

Design of Advanced Materials Based on its Scaffolding

The pyrimidine core is an electron-deficient aromatic system that has been successfully incorporated into advanced organic materials. spiedigitallibrary.org This inherent electronic nature, which can be fine-tuned by substituents, makes pyrimidine derivatives attractive building blocks for materials with specific optoelectronic properties.

A significant future direction is the incorporation of the this compound scaffold into organic light-emitting devices (OLEDs). Pyrimidine-based materials have been used as electron-transporting materials (ETMs) and hosts for phosphorescent emitters, demonstrating high performance and stability. spiedigitallibrary.org The electron-donating groups on this compound could be used to precisely tune the energy levels (HOMO/LUMO) of the resulting materials, potentially leading to new, highly efficient fluorescent or thermally activated delayed fluorescent (TADF) emitters. spiedigitallibrary.org

Furthermore, the nitrogen-rich pyrimidine skeleton is a focus area for the development of advanced energetic materials. rsc.org While this research typically focuses on nitro and amino-functionalized pyrimidines, exploring derivatives of this compound could lead to new materials that balance energy density with molecular stability. rsc.org Other potential applications in materials science include the development of novel dyes and polymers. numberanalytics.commdpi.com

Elucidation of Further Biological Mechanisms and Molecular Targets

Pyrimidine analogs are a cornerstone of medicinal chemistry, with applications as anticancer and antiviral agents. numberanalytics.comnih.gov Their mechanism often involves mimicking natural nucleosides to interfere with DNA, RNA, or essential enzyme functions. nih.govnih.gov The this compound scaffold holds promise for the development of new therapeutic agents.

Future research will focus on synthesizing and screening derivatives of this compound against a wide range of biological targets. Given the prevalence of pyrimidine cores in kinase inhibitors, one key area will be to investigate its potential to inhibit specific protein kinases involved in cancer and inflammatory diseases. mdpi.com Another promising target is dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway, which has emerged as a target in cancer therapy. frontiersin.org

Additionally, the scaffold could be explored for activity against microbial diseases. For instance, thymidine (B127349) monophosphate kinase of Mycobacterium tuberculosis (TMPKmt) is a validated target for anti-tubercular drugs, and novel pyrimidine analogs could be designed as specific inhibitors. jmbfs.orgiucr.orgnih.gov

Therapeutic AreaPotential Molecular TargetRationale
OncologyProtein Kinases (e.g., CSF1R)The pyrimidine scaffold is common in many approved kinase inhibitors. mdpi.com
OncologyDihydrofolate Reductase (DHFR)Analogs have shown potent inhibition of DHFR from various organisms. nih.gov
OncologyDihydroorotate Dehydrogenase (DHODH)DHODH is a key enzyme in pyrimidine metabolism, crucial for proliferating cells. frontiersin.org
Infectious DiseaseM. tuberculosis TMPKmtInhibition of this enzyme disrupts DNA synthesis in the bacterium. jmbfs.org
VirologyViral Polymerases/EnzymesMany antiviral drugs are nucleoside/pyrimidine analogs. beilstein-journals.org

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis and testing is revolutionizing drug discovery and materials science. This integrated approach will be paramount in unlocking the full potential of the this compound scaffold.

Future research will increasingly rely on computational tools for the rational design of novel derivatives. Techniques like Density Functional Theory (DFT) can predict the electronic properties, stability, and reactivity of new compounds, guiding synthetic efforts toward the most promising candidates. bohrium.comiucr.orgnih.goviucr.org Molecular docking and molecular dynamics simulations will be used to predict how well a designed molecule might bind to a specific biological target, such as an enzyme's active site. jmbfs.orgresearchgate.net This in-silico screening allows for the prioritization of compounds for synthesis, saving significant time and resources. iucr.org

This computational-experimental feedback loop—where computational predictions guide experimental work, and experimental results refine computational models—will accelerate the development of this compound-based molecules with tailored properties, whether for use as a selective catalyst, a high-performance OLED material, or a potent and specific therapeutic agent. iucr.org

Q & A

Q. What are the common synthetic routes for preparing 2-Methoxy-5-methylpyrimidine?

A widely used method involves nucleophilic substitution reactions on pyrimidine derivatives. For example, introducing a methoxy group via reaction with sodium methoxide under controlled temperatures (50–80°C) . Another approach includes cyclization reactions of hydrazide intermediates with reagents like phosphorus oxychloride, yielding substituted pyrimidines . Key steps include purification via recrystallization or column chromatography to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural confirmation typically employs:

  • IR spectroscopy to identify functional groups (e.g., methoxy C-O stretches near 1250 cm⁻¹) .
  • NMR (¹H/¹³C) to resolve methyl and methoxy protons (δ ~3.9 ppm for OCH₃) and aromatic carbons .
  • X-ray crystallography for absolute configuration determination, as demonstrated in pyrimidine derivatives .

Q. What safety protocols are critical when handling this compound in the lab?

  • Use personal protective equipment (PPE) and work in a fume hood to avoid inhalation .
  • Store waste separately and dispose via certified hazardous waste services to prevent environmental contamination .
  • Consult safety data sheets (SDS) for specific hazard classifications (e.g., H315 for skin irritation) .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis or reactivity of this compound?

Density Functional Theory (DFT) calculations predict electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to assess reactivity sites. For example, Fukui indices can identify nucleophilic/electrophilic regions, guiding substitution reactions . Computational modeling also aids in simulating reaction pathways, such as methoxy group introduction, to minimize byproducts .

Q. How can contradictions in reaction yields using different oxidizing agents be resolved?

Contrasting yields may arise from reagent selectivity (e.g., potassium permanganate vs. hydrogen peroxide). Systematic optimization includes:

  • Screening solvents (polar vs. non-polar) to stabilize intermediates.
  • Adjusting pH and temperature to favor desired pathways .
  • Monitoring reaction progress via TLC or HPLC to identify optimal termination points .

Q. What strategies improve regioselectivity during substitution reactions on the pyrimidine ring?

  • Steric and electronic directing groups : Electron-withdrawing groups (e.g., halogens) at specific positions can direct substitution to the 5-methyl or 2-methoxy sites .
  • Catalytic systems : Use transition metals (e.g., Pd) to facilitate cross-coupling reactions at targeted positions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at less hindered sites .

Q. How is this compound utilized in medicinal chemistry research?

It serves as a scaffold for drug discovery , particularly in designing enzyme inhibitors. For example:

  • Modifying the 5-methyl group enhances binding to kinase active sites.
  • Methoxy substitutions improve metabolic stability in pharmacokinetic studies . Biological activity is validated via in vitro assays (e.g., IC₅₀ determination against target enzymes) .

Data Analysis and Mechanistic Studies

Q. What analytical approaches address discrepancies in spectral data for pyrimidine derivatives?

  • High-resolution mass spectrometry (HRMS) confirms molecular formulas when NMR signals overlap .
  • Isotopic labeling (e.g., ¹³C-methoxy groups) clarifies ambiguous peaks in complex spectra .
  • Comparative crystallography aligns experimental X-ray data with computational models to resolve structural ambiguities .

Q. How do reaction mechanisms differ between nucleophilic and electrophilic substitution in pyrimidine systems?

  • Nucleophilic substitution (e.g., SNAr) occurs at electron-deficient positions (e.g., para to electron-withdrawing groups), requiring strong bases like NaH .
  • Electrophilic substitution (e.g., nitration) targets electron-rich regions, often requiring acidic conditions and directing groups like methoxy . Mechanistic studies use kinetic isotope effects (KIE) and intermediate trapping to validate pathways .

Application-Oriented Research

Q. What role does this compound play in materials science?

It acts as a ligand in coordination polymers for catalytic applications. For instance, pyrimidine-nitrogen atoms coordinate with metal ions (e.g., Cu²⁺) to form porous frameworks for gas storage . Stability under thermal/chemical stress is assessed via TGA and PXRD .

Q. How is the compound used in studying enzyme inhibition mechanisms?

Derivatives are screened against dihydrofolate reductase (DHFR) or kinases using:

  • Docking simulations to predict binding poses.
  • Enzyme kinetics (e.g., Lineweaver-Burk plots) to identify competitive/non-competitive inhibition .
  • Crystallography to resolve inhibitor-enzyme complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.